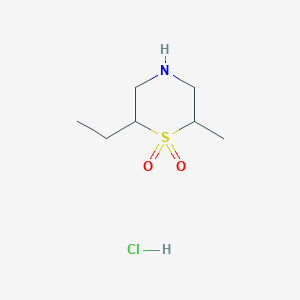
4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane
説明
“4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 921938-69-4. It has a molecular weight of 208.07 . This compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-(3-methyl-2-furyl)-1,3,2-dioxaborolane . The InChI code for this compound is 1S/C11H17BO3/c1-8-6-7-13-9(8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 .It is stored at a temperature of -10 degrees . The physical form of this compound is liquid .
科学的研究の応用
Drug Synthesis and Medicinal Chemistry
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its role in the formation of boric acid ester intermediates with benzene rings makes it valuable in the development of drugs . Specifically, it’s used in glycol protection and asymmetric synthesis of amino acids, which are crucial steps in creating complex molecules for medicinal purposes.
Cancer Research
Boric acid derivatives, such as 4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane, have been found to produce enzymes with highly reactive oxygen species. These species can induce apoptosis in cancer cells, such as HCT116 human colon cancer cells, and have been shown to cause apoptosis and necrosis in HeLa cells under oxidative stress . This suggests potential applications in designing anticancer drugs.
Agricultural Chemistry
In agriculture, the compound’s derivatives are explored for their potential as enzyme inhibitors or specific ligand drugs. These applications can be crucial in developing treatments for plant diseases or in creating new pesticides that target specific pests without harming the crops .
Energy Sector
The compound’s derivatives are being studied for their photoelectric activities. This research is particularly relevant in the search for new materials that can be used in solar cells or other devices that convert light into electricity .
Chemical Engineering
In chemical engineering, this compound is significant for its role in Diels–Alder and Suzuki coupling reactions. These reactions are fundamental in synthesizing complex organic compounds, including polymers and materials with specific properties required in various industrial processes .
Environmental Science
The compound’s ability to act as a fluorescent probe makes it useful in environmental science. It can identify substances like hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances. This is particularly important in monitoring environmental pollutants and understanding their impact on ecosystems .
Safety and Hazards
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-8-6-7-13-9(8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVYTPKYYKQXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




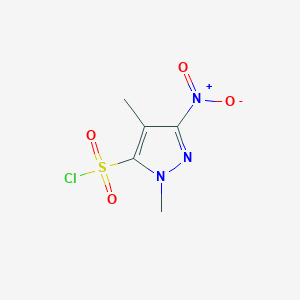
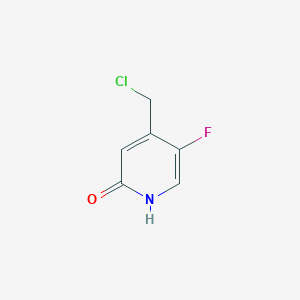

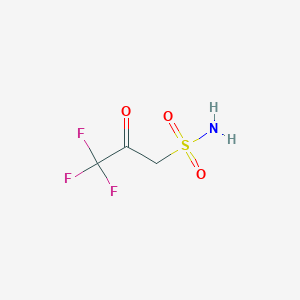
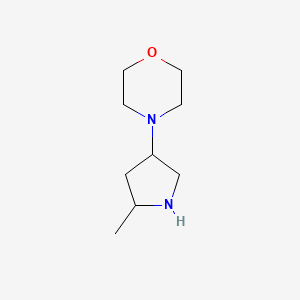

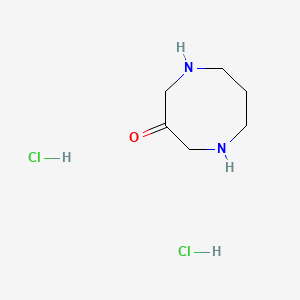

![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)
![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)

